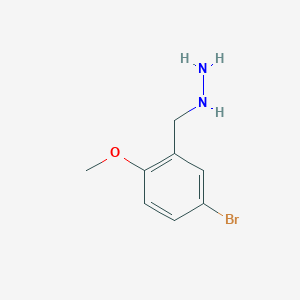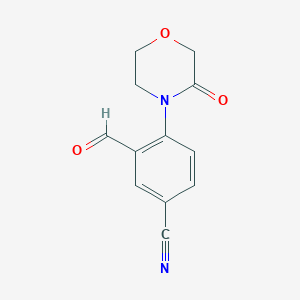
3-Formyl-4-(3-oxomorpholino)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Formyl-4-(3-oxomorpholino)benzonitrile: is an organic compound characterized by the presence of a formyl group, a benzonitrile moiety, and a morpholino ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formyl-4-(3-oxomorpholino)benzonitrile typically involves multi-step organic reactions. One common method starts with the preparation of 3-formylbenzonitrile, which can be synthesized from 3-bromobenzaldehyde through a cyanation reaction using copper(I) cyanide. The resulting 3-formylbenzonitrile is then subjected to a nucleophilic substitution reaction with morpholine to introduce the morpholino group. The final step involves the oxidation of the morpholino group to form the oxomorpholino derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity of the final product. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of each step.
Análisis De Reacciones Químicas
Types of Reactions
3-Formyl-4-(3-oxomorpholino)benzonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The formyl group can participate in nucleophilic substitution reactions, forming imines or hydrazones when reacted with amines or hydrazines
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Primary amines or hydrazines in the presence of a mild acid catalyst.
Major Products Formed
Oxidation: 3-Carboxy-4-(3-oxomorpholino)benzonitrile.
Reduction: 3-Formyl-4-(3-aminomorpholino)benzonitrile.
Substitution: This compound derivatives with various imine or hydrazone groups
Aplicaciones Científicas De Investigación
3-Formyl-4-(3-oxomorpholino)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its reactive formyl and nitrile groups.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties
Mecanismo De Acción
The mechanism of action of 3-Formyl-4-(3-oxomorpholino)benzonitrile involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The nitrile group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s binding affinity and specificity. The morpholino ring provides structural stability and enhances the compound’s solubility and bioavailability .
Comparación Con Compuestos Similares
Similar Compounds
3-Formylbenzonitrile: Lacks the morpholino group, making it less versatile in certain applications.
4-Formylbenzonitrile: Similar structure but with the formyl group in a different position, affecting its reactivity and binding properties.
3-Cyanobenzaldehyde: Similar to 3-Formylbenzonitrile but with a different functional group arrangement
Uniqueness
3-Formyl-4-(3-oxomorpholino)benzonitrile is unique due to the presence of both a formyl group and a morpholino ring, which confer distinct chemical and physical properties. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .
Propiedades
Fórmula molecular |
C12H10N2O3 |
|---|---|
Peso molecular |
230.22 g/mol |
Nombre IUPAC |
3-formyl-4-(3-oxomorpholin-4-yl)benzonitrile |
InChI |
InChI=1S/C12H10N2O3/c13-6-9-1-2-11(10(5-9)7-15)14-3-4-17-8-12(14)16/h1-2,5,7H,3-4,8H2 |
Clave InChI |
YEPWTTAHSNCUIB-UHFFFAOYSA-N |
SMILES canónico |
C1COCC(=O)N1C2=C(C=C(C=C2)C#N)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6R,14R)-2,3,8,11,12,16-hexamethoxy-6,14-diphenyldispiro[4.3.49.35]hexadeca-2,7,11,15-tetraene-1,4,10,13-tetrone](/img/structure/B15146227.png)
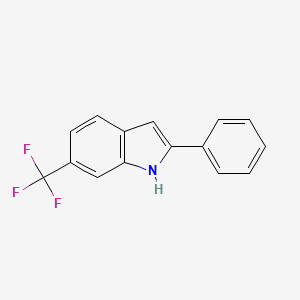
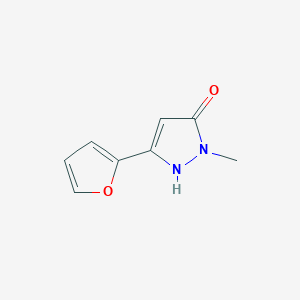
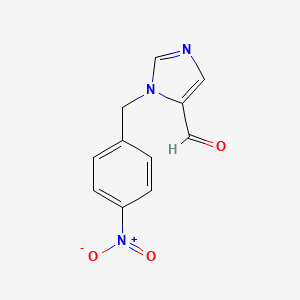
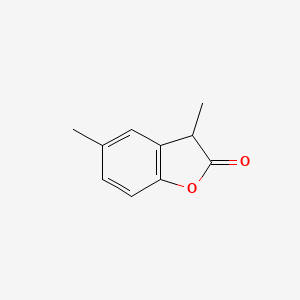

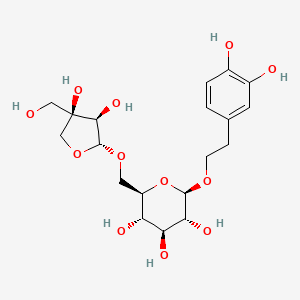
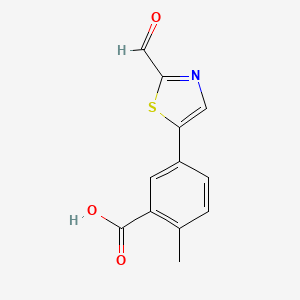
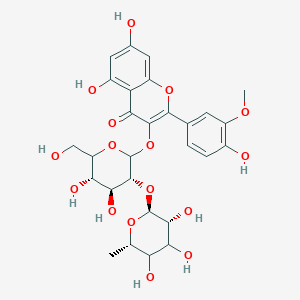
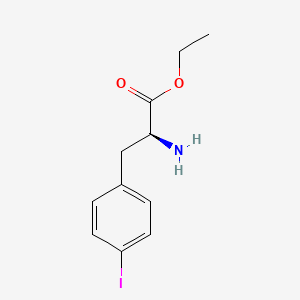
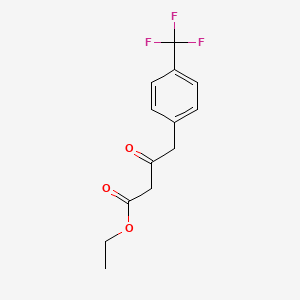
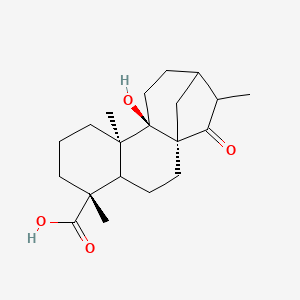
![1-[2,4-Dihydroxy-3-(3-methylbut-2-enyl)phenyl]-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]prop-2-en-1-one](/img/structure/B15146324.png)
